molecular formula C22H17N5O4S B5103113 1-(4-methylphenyl)-3-[(3-nitrophenyl)sulfonyl]-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline

1-(4-methylphenyl)-3-[(3-nitrophenyl)sulfonyl]-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline

Cat. No. B5103113
M. Wt: 447.5 g/mol
InChI Key: LBGCXZFAWMNACS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 1-(4-methylphenyl)-3-[(3-nitrophenyl)sulfonyl]-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline involves complex reactions, including the formation of imidazo[4,5-b]quinoxaline derivatives. For example, imidazo[1,2-a]quinoxalines have been synthesized from quinoxaline by condensation with appropriate haloesters or intramolecular cyclisation of a keto moiety on an intracyclic nitrogen atom, showcasing the chemical versatility and reactivity of the imidazoquinoxaline scaffold (Parra et al., 2001).

Molecular Structure Analysis

The molecular structure of 1-(4-methylphenyl)-3-[(3-nitrophenyl)sulfonyl]-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline and related compounds can be analyzed using techniques like NMR, which provides insights into the arrangement of atoms within the molecule. The presence of functional groups such as sulfonyl and nitro groups significantly influences the electronic distribution and, hence, the reactivity and interactions of the molecule.

Chemical Reactions and Properties

Compounds in the imidazo[4,5-b]quinoxaline class participate in various chemical reactions, including electrophilic substitution, lithiation, and halogen-metal exchange, due to the reactive nature of their structure. These reactions enable the synthesis of a wide range of derivatives with varied chemical properties and potential applications in different domains (Simonov et al., 1972).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and stability of 1-(4-methylphenyl)-3-[(3-nitrophenyl)sulfonyl]-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline, are crucial for its handling and application in research. These properties are influenced by the compound's molecular structure, particularly the functional groups and the overall molecular geometry.

Chemical Properties Analysis

The chemical properties, including reactivity, acidity/basicity, and potential for undergoing various chemical transformations, define the utility of 1-(4-methylphenyl)-3-[(3-nitrophenyl)sulfonyl]-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline in synthesis and other chemical processes. For instance, the presence of a nitro group can lead to specific reactions such as reduction to amino groups or participation in cycloaddition reactions, offering pathways to synthesize novel compounds (Sundaram et al., 2007).

properties

IUPAC Name

1-(4-methylphenyl)-3-(3-nitrophenyl)sulfonyl-2H-imidazo[4,5-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N5O4S/c1-15-9-11-16(12-10-15)25-14-26(22-21(25)23-19-7-2-3-8-20(19)24-22)32(30,31)18-6-4-5-17(13-18)27(28)29/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBGCXZFAWMNACS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CN(C3=NC4=CC=CC=C4N=C32)S(=O)(=O)C5=CC=CC(=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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